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  • Product: 5-Chloro-2-fluoro-4-methylphenol
  • CAS: 1401798-67-1

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 5-Chloro-2-fluoro-p-cresol: Structure, Properties, Synthesis, and Potential Applications

This technical guide provides a comprehensive overview of 5-chloro-2-fluoro-p-cresol, a halogenated phenolic compound with potential significance for researchers, scientists, and professionals in drug development. Due to...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 5-chloro-2-fluoro-p-cresol, a halogenated phenolic compound with potential significance for researchers, scientists, and professionals in drug development. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from analogous compounds and fundamental chemical principles to offer predictive insights into its characteristics and utility.

Chemical Identity and Structure

5-Chloro-2-fluoro-p-cresol is a substituted aromatic compound. Its systematic IUPAC name is 5-chloro-2-fluoro-4-methylphenol . The structure consists of a phenol ring with a methyl group at position 4 (para), a chlorine atom at position 5, and a fluorine atom at position 2.

Key Identifiers:

IdentifierValue
IUPAC Name 5-chloro-2-fluoro-4-methylphenol
Molecular Formula C₇H₆ClFO
Molecular Weight 160.57 g/mol
Canonical SMILES CC1=C(C=C(C(=C1)F)O)Cl
InChI Key Inferred, not publicly available
CAS Number Not assigned

The presence of both chlorine and fluorine atoms on the phenol ring, in addition to the methyl and hydroxyl groups, is expected to significantly influence the molecule's electronic properties, reactivity, and biological activity.

Caption: Chemical structure of 5-chloro-2-fluoro-4-methylphenol.

Physicochemical Properties (Predicted)

The physicochemical properties of 5-chloro-2-fluoro-p-cresol can be inferred from related compounds such as p-cresol, chlorophenols, and fluorophenols.

PropertyPredicted Value/RangeRationale and Supporting Evidence
Appearance White to off-white crystalline solidSimilar to p-chlorocresol, which is a pinkish to white crystalline solid[1].
Melting Point 60-80 °Cp-Cresol has a melting point of 35-37 °C[2]. Halogenation generally increases the melting point due to increased molecular weight and intermolecular forces. For example, 4-chloro-3-methylphenol has a melting point of 64-66°C.
Boiling Point 210-230 °Cp-Cresol has a boiling point of 202 °C[2]. Halogenation increases the boiling point. 4-chloro-2-methylphenol has a boiling point of 220-225°C[3].
Solubility Slightly soluble in water; soluble in organic solvents (alcohols, ethers, ketones)Phenols have some water solubility due to hydrogen bonding. Halogenation tends to decrease water solubility. p-Chlorocresol is slightly soluble in water but soluble in organic solvents and aqueous alkali solutions.
pKa 8-9The pKa of phenol is approximately 10. The electron-withdrawing nature of the chlorine and fluorine atoms will increase the acidity of the phenolic hydroxyl group, thus lowering the pKa.

Proposed Synthesis Pathway

A plausible synthetic route for 5-chloro-2-fluoro-p-cresol would likely start from a commercially available substituted toluene or cresol. One potential pathway could involve the chlorination and fluorination of p-cresol.

Synthesis_Workflow cluster_start Starting Material cluster_steps Reaction Steps cluster_product Final Product p-Cresol p-Cresol Fluorination Fluorination p-Cresol->Fluorination Electrophilic Fluorination Chlorination Chlorination Fluorination->Chlorination 5-Chloro-2-fluoro-p-cresol 5-Chloro-2-fluoro-p-cresol Chlorination->5-Chloro-2-fluoro-p-cresol Electrophilic Chlorination

Caption: Proposed two-step synthesis of 5-chloro-2-fluoro-p-cresol from p-cresol.

Step-by-Step Methodology:

Step 1: Electrophilic Fluorination of p-Cresol

  • Rationale: The hydroxyl and methyl groups of p-cresol are ortho-, para-directing. To introduce the fluorine at the 2-position, a regioselective fluorination is necessary.

  • Protocol:

    • Dissolve p-cresol in a suitable inert solvent (e.g., acetonitrile).

    • Cool the solution to 0 °C.

    • Add an electrophilic fluorinating agent, such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), portion-wise.

    • Allow the reaction to warm to room temperature and stir for several hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting 2-fluoro-p-cresol by column chromatography.

Step 2: Electrophilic Chlorination of 2-fluoro-p-cresol

  • Rationale: The hydroxyl group is a stronger activating group than the methyl group. The ortho-directing influence of the hydroxyl group and the para-directing influence of the methyl group will favor chlorination at the 5-position.

  • Protocol:

    • Dissolve the purified 2-fluoro-p-cresol in a chlorinated solvent (e.g., dichloromethane).

    • Cool the solution to 0 °C.

    • Add a chlorinating agent, such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS), dropwise.

    • Stir the reaction at low temperature for a specified time, monitoring by TLC or GC-MS.

    • Once the reaction is complete, wash the mixture with a saturated solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

    • The crude product can be purified by recrystallization or column chromatography to yield 5-chloro-2-fluoro-p-cresol.

Analytical Characterization

A combination of spectroscopic and chromatographic techniques would be essential for the unambiguous identification and purity assessment of 5-chloro-2-fluoro-p-cresol.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons, the hydroxyl proton, and the methyl protons. The chemical shifts and coupling constants would be influenced by the neighboring halogen substituents.

    • ¹³C NMR: The carbon NMR spectrum would display seven unique signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of the carbons attached to the fluorine and chlorine atoms would be particularly informative.

    • ¹⁹F NMR: This would show a signal for the single fluorine atom, and its coupling to adjacent protons would help confirm its position on the aromatic ring.

  • Mass Spectrometry (MS):

    • GC-MS or LC-MS would be used to determine the molecular weight of the compound. The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.

  • Infrared (IR) Spectroscopy:

    • The IR spectrum would exhibit characteristic absorption bands for the O-H stretch of the phenolic hydroxyl group (around 3200-3600 cm⁻¹), C-H stretches of the aromatic ring and methyl group (around 2850-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹), and C-F and C-Cl stretches in the fingerprint region (below 1300 cm⁻¹).

Chromatographic Methods
  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector would be the primary method for assessing the purity of 5-chloro-2-fluoro-p-cresol. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water would likely provide good separation.[4][5]

  • Gas Chromatography (GC): GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is also a suitable technique for purity analysis and for monitoring the synthesis reaction.[4]

Potential Applications in Drug Development and Research

While there is no specific literature on the applications of 5-chloro-2-fluoro-p-cresol, its structural features suggest several potential areas of interest for researchers.

  • Antimicrobial and Antiseptic Agent: Chlorinated phenols, such as p-chlorocresol, are known for their potent disinfectant and antiseptic properties.[1][6] They are used as preservatives in cosmetics and pharmaceutical formulations.[1][6][7] The presence of both chlorine and fluorine in 5-chloro-2-fluoro-p-cresol could modulate its antimicrobial activity, potentially leading to a broader spectrum or enhanced potency.

  • Intermediate in Organic Synthesis: Halogenated phenols are versatile building blocks in organic synthesis. The chlorine and fluorine atoms can serve as handles for further functionalization through various cross-coupling reactions, allowing for the synthesis of more complex molecules. This makes 5-chloro-2-fluoro-p-cresol a potentially valuable intermediate in the synthesis of novel pharmaceutical compounds and agrochemicals.[8]

  • Fragment-Based Drug Discovery: The relatively small and functionalized structure of 5-chloro-2-fluoro-p-cresol makes it an interesting candidate for fragment-based drug discovery. It could be screened against various biological targets to identify initial hits that can be further optimized into lead compounds. The inclusion of chlorine is a common strategy in medicinal chemistry to enhance the biological activity of molecules.[9]

Safety and Handling

Given its chemical structure as a halogenated phenol, 5-chloro-2-fluoro-p-cresol should be handled with appropriate safety precautions.

  • Toxicity: It is predicted to be toxic if swallowed or in contact with skin and may cause severe skin burns and eye damage.[10]

  • Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11][12][13] Handle in a well-ventilated area or a chemical fume hood.[11][12]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[11][13]

Conclusion

5-Chloro-2-fluoro-p-cresol represents an intriguing, albeit understudied, chemical entity. This guide has provided a detailed, albeit largely predictive, overview of its chemical structure, properties, synthesis, and potential applications. By leveraging established chemical principles and data from structurally related compounds, we can anticipate that this molecule holds promise as a valuable tool in synthetic chemistry and as a potential lead for the development of new therapeutic agents. Further experimental investigation is warranted to validate these predictions and fully elucidate the potential of 5-chloro-2-fluoro-p-cresol.

References

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Exploratory

An In-depth Technical Guide to 5-Chloro-2-fluoro-4-methylphenol: Structure, Properties, and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals Foreword The landscape of modern drug discovery and fine chemical synthesis is increasingly reliant on the design and implementation of highly functionalize...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The landscape of modern drug discovery and fine chemical synthesis is increasingly reliant on the design and implementation of highly functionalized aromatic scaffolds. Halogenated phenols, in particular, represent a privileged class of molecules, offering a versatile platform for tuning electronic properties, metabolic stability, and binding interactions.[1][2] This guide focuses on a specific, yet under-documented, member of this class: 5-Chloro-2-fluoro-4-methylphenol. Due to the limited availability of direct experimental data for this compound, this document serves as a technical guide that combines established identifiers with theoretical and comparative data from structurally related analogs. The aim is to provide researchers with a foundational understanding of its characteristics and to propose a scientifically grounded approach to its synthesis and potential applications.

Core Molecular Identifiers

Accurate identification and representation of a chemical entity are paramount for database searching, computational modeling, and regulatory documentation. The canonical SMILES and InChIKey for 5-Chloro-2-fluoro-4-methylphenol are provided below, serving as the digital fingerprint for this molecule.

IdentifierValue
SMILES CC1=CC(=C(C=C1Cl)O)F
InChIKey MFRDDJNNRQVJHD-UHFFFAOYSA-N

Physicochemical Properties: A Blend of Predicted and Comparative Data

PropertyPredicted/Comparative ValueNotes
Molecular Formula C₇H₆ClFO
Molecular Weight 160.57 g/mol
Monoisotopic Mass 160.00912 Da
XlogP 2.7A measure of lipophilicity.
Boiling Point ~200-220 °CEstimated based on related substituted phenols.
Melting Point Not availableLikely a low-melting solid at room temperature.
pKa ~8-9The acidity of the phenolic hydroxyl group is influenced by the electron-withdrawing effects of the halogen substituents.
Appearance Likely a white to off-white crystalline solid.Based on common characteristics of similar phenolic compounds.

Proposed Synthesis Pathway: A Regiocontrolled Approach

The synthesis of polysubstituted phenols requires careful consideration of regioselectivity, as the directing effects of multiple substituents can lead to a mixture of products.[3][4] A plausible and efficient route to 5-Chloro-2-fluoro-4-methylphenol would likely start from a more readily available substituted aniline or phenol, followed by sequential halogenation and/or functional group manipulation.

A potential synthetic approach could involve the chlorination of 2-fluoro-4-methylphenol. The hydroxyl and methyl groups are ortho, para-directing, while the fluorine is also ortho, para-directing. This confluence of directing effects makes the synthesis of the desired isomer challenging. A more controlled synthesis might involve starting with a precursor that allows for more specific placement of the substituents.

Hypothetical Experimental Protocol: Ortho-Lithiation followed by Halogenation

This protocol is a hypothetical adaptation of established methods for the regioselective synthesis of substituted phenols.

Step 1: Protection of the Phenolic Hydroxyl Group

  • To a solution of 2-fluoro-4-methylphenol in dichloromethane (DCM), add 1.2 equivalents of di-tert-butyl dicarbonate (Boc₂O) and 1.5 equivalents of a non-nucleophilic base such as triethylamine (TEA).

  • Stir the reaction mixture at room temperature for 12-16 hours, monitoring by thin-layer chromatography (TLC) for the consumption of the starting material.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected phenol.

Step 2: Directed Ortho-Metalation and Chlorination

  • Dissolve the Boc-protected 2-fluoro-4-methylphenol in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Slowly add 1.1 equivalents of a strong base, such as sec-butyllithium, and stir the mixture at -78 °C for 1-2 hours.

  • Introduce a chlorinating agent, such as N-chlorosuccinimide (NCS), as a solution in THF.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate, and wash the combined organic layers with water and brine.

  • Dry the organic layer, filter, and concentrate to obtain the chlorinated intermediate.

Step 3: Deprotection

  • Dissolve the crude chlorinated intermediate in a suitable solvent, such as DCM or methanol.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA), and stir at room temperature for 1-2 hours.

  • Monitor the reaction by TLC until the protected intermediate is fully consumed.

  • Remove the solvent and excess acid under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain 5-Chloro-2-fluoro-4-methylphenol.

Synthesis_Workflow start 2-Fluoro-4-methylphenol step1 Boc Protection (Boc₂O, TEA, DCM) start->step1 intermediate1 Boc-protected Phenol step1->intermediate1 step2 Directed Ortho-Metalation & Chlorination (sec-BuLi, NCS, THF, -78°C) intermediate1->step2 intermediate2 Chlorinated Intermediate step2->intermediate2 step3 Deprotection (TFA, DCM) intermediate2->step3 end_product 5-Chloro-2-fluoro-4-methylphenol step3->end_product

Caption: Proposed synthetic workflow for 5-Chloro-2-fluoro-4-methylphenol.

Reactivity and Potential Applications

The chemical reactivity of 5-Chloro-2-fluoro-4-methylphenol is dictated by its constituent functional groups: the phenolic hydroxyl, the aromatic ring, and the halogen substituents.

  • Phenolic Hydroxyl Group: This group is acidic and can be deprotonated to form a phenoxide, a potent nucleophile. This allows for O-alkylation and O-acylation reactions.

  • Aromatic Ring: The aromatic ring is activated towards electrophilic aromatic substitution by the hydroxyl and methyl groups, and to a lesser extent by the fluorine atom.[5][6] However, the bulky chlorine atom and the fluorine atom may provide some steric hindrance. The positions ortho and para to the hydroxyl group are the most likely sites for further substitution.

  • Halogen Substituents: The carbon-halogen bonds can potentially participate in transition-metal-catalyzed cross-coupling reactions, although the C-F bond is generally less reactive than the C-Cl bond in such transformations.

Given its structure, 5-Chloro-2-fluoro-4-methylphenol is a promising building block in several areas:

  • Drug Discovery: The incorporation of chlorine and fluorine into small molecules is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties.[1][7] Fluorine can enhance metabolic stability and binding affinity, while chlorine can also influence these parameters and provide a vector for further functionalization.[8] This compound could serve as a key intermediate in the synthesis of novel bioactive molecules.[2][9]

  • Agrochemicals: Halogenated phenols are widely used in the synthesis of herbicides, fungicides, and pesticides.[10] The specific substitution pattern of 5-Chloro-2-fluoro-4-methylphenol could lead to new agrochemicals with unique activity profiles.

  • Materials Science: Phenolic compounds are precursors to polymers and resins. The presence of halogens can impart properties such as flame retardancy.[10]

Safety and Handling

Specific safety data for 5-Chloro-2-fluoro-4-methylphenol is not available. However, based on the known hazards of structurally similar compounds, such as other chlorinated and fluorinated phenols, the following precautions should be taken:

  • Hazard Classification (Inferred): Likely to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation.

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection. Work in a well-ventilated area or under a chemical fume hood.

  • First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

Conclusion

5-Chloro-2-fluoro-4-methylphenol represents an intriguing yet underexplored molecule with significant potential as a building block in pharmaceutical and chemical research. While direct experimental data is scarce, this guide provides a comprehensive overview of its key identifiers, predicted properties, and a plausible synthetic strategy based on established chemical principles. As research into novel halogenated compounds continues to expand, it is anticipated that the utility of scaffolds such as 5-Chloro-2-fluoro-4-methylphenol will become increasingly apparent, paving the way for new discoveries in medicine, agriculture, and materials science.

References

  • Beaudry, C. M., et al. (2020). Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control. Organic Letters. Available at: [Link]

  • Beaudry Research Group. (2020). Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control. Available at: [Link]

  • A mild, green and highly efficient protocol was developed for the synthesis of substituted phenols via ipso-hydroxylation of arylboronic acids in ethanol. (n.d.). ResearchGate. Available at: [Link]

  • A scalable and green one-minute synthesis of substituted phenols. (n.d.). RSC Publishing. Available at: [Link]

  • A scalable and green one-minute synthesis of substituted phenols. (2018). PMC. Available at: [Link]

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  • 4-Chloro-2-methylphenol. (n.d.). PubChem. Available at: [Link]

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  • Process for preparing 2-chloro-4-fluorophenol. (1991). Google Patents.
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  • Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol. (1988). Google Patents.
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  • PREPARATION OF 2-SUBSTITUTED 4-CHLORO-5-FORMYLIMIDAZOLES BY VILSMEIER REACTION OF THE CONDENSATION PRODUCT OF GLYCINE AND AN IMIDO ESTER WITH A FORMAMIDE IN THE PRESENCE OF A TRIFLATE (TRIFLUORMETHANESULPHONATE) CATALYST. (2010). EPO. Available at: [Link]

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Foundational

An In-depth Technical Guide to the Solubility of 5-Chloro-2-fluoro-4-methylphenol in DMSO and Methanol

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Solubility in Scientific Research In the realm of chemical and pharmaceutical sciences, understanding the solubility of a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Solubility in Scientific Research

In the realm of chemical and pharmaceutical sciences, understanding the solubility of a compound is a cornerstone of its development and application. For a molecule like 5-Chloro-2-fluoro-4-methylphenol, a substituted phenol with potential applications in areas such as organic synthesis and medicinal chemistry, its behavior in various solvents is a critical parameter. This guide provides a comprehensive analysis of the solubility of 5-Chloro-2-fluoro-4-methylphenol in two commonly used laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. We will delve into the theoretical underpinnings of its solubility, provide a detailed experimental protocol for its determination, and present the expected outcomes in a clear, structured format.

Theoretical Analysis of Solubility: A Molecular Perspective

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces at play between the solute and solvent molecules.[1][2] To predict the solubility of 5-Chloro-2-fluoro-4-methylphenol, we must first examine its molecular structure and the properties of DMSO and methanol.

5-Chloro-2-fluoro-4-methylphenol: This molecule possesses a polar phenolic hydroxyl (-OH) group capable of acting as a hydrogen bond donor and acceptor.[3] The presence of electronegative chlorine and fluorine atoms also contributes to the molecule's polarity. However, the aromatic ring and the methyl group introduce a degree of nonpolar character.

Dimethyl Sulfoxide (DMSO): DMSO is a highly polar aprotic solvent.[4][5][6] Its polarity arises from the sulfoxide group (S=O), where the oxygen atom is a strong hydrogen bond acceptor.[7] It is known for its exceptional ability to dissolve a wide range of polar and nonpolar compounds.[8]

Methanol (CH₃OH): Methanol is a polar protic solvent.[9][10] The hydroxyl group in methanol allows it to act as both a hydrogen bond donor and acceptor.[11] It is a versatile solvent, miscible with water and many organic solvents.[12][13]

Predicted Intermolecular Interactions and Solubility:

Based on these properties, we can anticipate the following interactions:

  • In DMSO: The primary interaction will be strong hydrogen bonding between the phenolic hydroxyl group of 5-Chloro-2-fluoro-4-methylphenol (the hydrogen bond donor) and the sulfoxide oxygen of DMSO (the hydrogen bond acceptor). Dipole-dipole interactions between the polar regions of both molecules will also contribute significantly. The ability of DMSO to solvate both polar and nonpolar moieties suggests a high solubility.

  • In Methanol: Strong hydrogen bonding will occur between the hydroxyl groups of both the solute and the solvent.[11] Methanol can act as both a hydrogen bond donor to the phenolic oxygen and an acceptor for the phenolic hydrogen. This extensive hydrogen bonding network is expected to lead to good solubility.

The following diagram illustrates the key intermolecular forces influencing the solubility of 5-Chloro-2-fluoro-4-methylphenol in DMSO and Methanol.

G cluster_solute 5-Chloro-2-fluoro-4-methylphenol cluster_dmso DMSO cluster_methanol Methanol solute Phenolic -OH (H-bond donor/acceptor) Aromatic Ring (van der Waals) Cl, F groups (Dipole-dipole) dmso Sulfoxide S=O (H-bond acceptor) Polar Aprotic solute->dmso Strong H-bonding Dipole-Dipole methanol Hydroxyl -OH (H-bond donor/acceptor) Polar Protic solute->methanol Strong H-bonding (Donor & Acceptor)

Caption: Predicted intermolecular forces driving solubility.

Quantitative Solubility Data (Predicted)

SolventPredicted Solubility Range (at 25°C)Rationale
DMSO > 100 mg/mLAs a powerful polar aprotic solvent, DMSO is expected to readily form strong hydrogen bonds with the phenolic hydroxyl group and effectively solvate the entire molecule, leading to very high solubility.[4][8]
Methanol > 50 mg/mLThe ability of methanol to engage in extensive hydrogen bonding as both a donor and acceptor with the solute's hydroxyl group suggests high solubility, making it an excellent solvent for this type of compound.[10][11][12]

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of 5-Chloro-2-fluoro-4-methylphenol.[14][15]

Objective: To determine the equilibrium solubility of 5-Chloro-2-fluoro-4-methylphenol in DMSO and methanol at a controlled temperature.

Materials:

  • 5-Chloro-2-fluoro-4-methylphenol (high purity)

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Methanol, analytical grade

  • Vials with screw caps

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

Experimental Workflow:

The following diagram outlines the key steps in the experimental determination of solubility.

G start Start step1 Prepare supersaturated solutions: Add excess solid to a known volume of solvent start->step1 step2 Equilibrate at constant temperature (e.g., 25°C for 24-48h) with agitation step1->step2 step3 Separate solid and liquid phases (Centrifugation) step2->step3 step4 Aliquot supernatant and filter (0.22 µm syringe filter) step3->step4 step5 Dilute filtered solution with mobile phase step4->step5 step6 Quantify concentration using a validated HPLC method against a standard curve step5->step6 end End: Determine Solubility (mg/mL) step6->end

Caption: Experimental workflow for solubility determination.

Step-by-Step Procedure:

  • Preparation of Standard Solutions:

    • Accurately weigh a known amount of 5-Chloro-2-fluoro-4-methylphenol and dissolve it in a suitable solvent (e.g., methanol or a mixture of mobile phase) to prepare a stock solution of known concentration.

    • Perform serial dilutions of the stock solution to create a series of calibration standards.

  • Preparation of Test Samples:

    • To a series of vials, add a pre-weighed excess amount of 5-Chloro-2-fluoro-4-methylphenol (e.g., 20 mg).

    • Add a known volume of the test solvent (DMSO or methanol) to each vial (e.g., 1 mL).

  • Equilibration:

    • Securely cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C).

    • Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-course experiment can determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Preparation for Analysis:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.

    • Accurately dilute the filtered supernatant with the HPLC mobile phase to a concentration that falls within the range of the calibration curve.

  • HPLC Analysis:

    • Inject the calibration standards and the diluted test samples into the HPLC system.

    • Develop a suitable HPLC method to achieve good separation and peak shape for 5-Chloro-2-fluoro-4-methylphenol.

    • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

    • Determine the concentration of 5-Chloro-2-fluoro-4-methylphenol in the diluted test samples by interpolating their peak areas from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated supernatant by multiplying the concentration of the diluted sample by the dilution factor.

    • The resulting value is the solubility of 5-Chloro-2-fluoro-4-methylphenol in the respective solvent at the tested temperature, typically expressed in mg/mL or mol/L.

Conclusion

A thorough understanding of the solubility of 5-Chloro-2-fluoro-4-methylphenol is fundamental for its effective use in research and development. Based on a theoretical analysis of its molecular structure and the properties of DMSO and methanol, high solubility is predicted in both solvents due to the potential for strong hydrogen bonding and dipole-dipole interactions. For precise and reliable quantitative data, the provided detailed experimental protocol, utilizing the shake-flask method coupled with HPLC analysis, offers a robust and validated approach. This guide serves as a valuable resource for scientists, enabling them to make informed decisions regarding solvent selection and solution preparation for 5-Chloro-2-fluoro-4-methylphenol.

References

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Exploratory

Halogenated Cresol Derivatives: A Cornerstone of Modern Medicinal Chemistry

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Foreword: Beyond the Phenolic Core Cresols, the simple methylated phenols, have long been recognized for their utility, primaril...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond the Phenolic Core

Cresols, the simple methylated phenols, have long been recognized for their utility, primarily as disinfectants and chemical intermediates[1][2]. However, their true potential in medicinal chemistry is unlocked through strategic modification, most notably through halogenation. The introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) onto the cresol scaffold dramatically alters its physicochemical properties—modulating lipophilicity, electronic distribution, and metabolic stability[3][4]. This guide delves into the synthesis, structure-activity relationships (SAR), mechanisms of action, and therapeutic applications of halogenated cresol derivatives, providing field-proven insights for the modern drug development professional.

The Strategic Synthesis of Halogenated Cresols

The synthetic approach to a halogenated cresol derivative is dictated by the desired final structure, specifically the position of the halogen and the nature of other functional groups. Understanding the causality behind reagent and condition selection is paramount for achieving high yields and purity.

Direct Electrophilic Aromatic Halogenation

The most straightforward approach is the direct halogenation of the cresol ring. The hydroxyl and methyl groups are both ortho-, para-directing activators, meaning the halogen will preferentially add to positions 2, 4, and 6[5].

A classic example is the synthesis of p-Chlorocresol (4-chloro-3-methylphenol), a widely used bactericide and preservative. This is achieved through the monochlorination of 3-methylphenol (m-cresol)[6]. The choice of m-cresol as the starting material is critical because the positions ortho and para to the activating hydroxyl group are C2, C4, and C6. The methyl group at C3 sterically hinders the C2 position to a degree and, combined with the strong para-directing nature of the hydroxyl group, favors chlorination at the C4 position.

Halogenation of Cresol Esters for Side-Chain Modification

When halogenation of the methyl group (the α-position) is desired, the phenolic hydroxyl group must first be protected to prevent ring halogenation and unwanted side reactions. A common strategy is to convert the cresol to a cresol ester, such as p-cresol acetate.

Initial attempts to halogenate these esters using a free radical initiator often failed because the hydrohalogen acid generated during the reaction would cleave the ester, liberating the free cresol, which in turn inactivates the initiator[7]. The key insight was the inclusion of a carboxylic acid anhydride in the reaction mixture. The anhydride acts as an acid scavenger, reacting with the generated hydrohalogen acid to produce a carboxylic acid and an acid halide, thus preventing ester cleavage[7][8].

Experimental Protocol: Synthesis of α-Chlorocresol Acetate

This protocol is a synthesized example based on established principles for the free-radical halogenation of cresol esters[7][8].

Objective: To synthesize p-acetoxybenzyl chloride from p-tolyl acetate.

Materials:

  • p-Tolyl acetate

  • Acetic anhydride

  • Chlorine (gas)

  • Azobisisobutyronitrile (AIBN) (free radical initiator)

  • Anhydrous sodium acetate

Procedure:

  • Reaction Setup: In a reaction vessel equipped with a stirrer, gas dispersion tube, condenser, and temperature control, charge p-tolyl acetate (1.0 mole) and acetic anhydride (1.0 mole).

  • Initiator Addition: Add anhydrous sodium acetate (approx. 1.6 moles) and AIBN (approx. 0.02 moles). The sodium acetate serves as an additional acid scavenger.

  • Heating: Heat the mixture to 70-75°C with stirring. The temperature is chosen to be within the optimal range for both the free radical initiation by AIBN and the halogenation reaction rate[8].

  • Chlorination: Introduce chlorine gas (approx. 0.7 moles) through the gas dispersion tube below the liquid surface over 1-2 hours. Maintain the temperature between 70-75°C. The reaction is mildly exothermic and may require cooling[8].

  • Byproduct Removal: During the reaction, apply a reduced pressure (e.g., 100-200 mm Hg) to continuously remove the acetyl chloride formed. This is a critical step to drive the reaction forward and prevent side reactions[7].

  • Workup: After the chlorine addition is complete, cool the reaction mixture. Filter the mixture to remove sodium salts. The filtrate can then be purified by distillation under reduced pressure to isolate the p-acetoxybenzyl chloride.

Self-Validation: The success of the protocol is validated by the minimal formation of free cresol, which can be checked via TLC or GC-MS analysis of the crude reaction mixture. The continuous removal of the acid halide byproduct is the cornerstone of this self-validating system.

Synthesis_Workflow cluster_esterification Step 1: Ester Protection cluster_halogenation Step 2: Free Radical Halogenation cluster_scavenging Key Innovation: Acid Scavenging p_cresol p-Cresol p_cresol_acetate p-Cresol Acetate p_cresol->p_cresol_acetate + Acetic Anhydride (Esterification) acetic_anhydride Acetic Anhydride alpha_chloro_ester α-Halogenated Cresol Ester p_cresol_acetate->alpha_chloro_ester Free Radical Reaction HCl HCl (Byproduct) p_cresol_acetate->HCl Generates Cl2 Chlorine (Cl2) Cl2->alpha_chloro_ester AIBN AIBN (Initiator) AIBN->alpha_chloro_ester products Acetic Acid + Acetyl Chloride HCl->products scavenger Acetic Anhydride (Scavenger) scavenger->products products->alpha_chloro_ester Enables Reaction (Prevents Ester Cleavage) MOA_Chlorocresol cluster_membrane Bacterial Cell Membrane cluster_action Chlorocresol Action bilayer Lipid Bilayer pmf Proton Motive Force (H+ Gradient) atp_synthase ATP Synthase pmf->atp_synthase Drives atp ATP atp_synthase->atp Produces respiration Respiration respiration->pmf Establishes chlorocresol Chlorocresol disruption Membrane Disruption & Permeability Increase chlorocresol->disruption disruption->pmf Disrupts leakage Ion Leakage (K+, Phosphate) disruption->leakage dissipation PMF Dissipation leakage->dissipation uncoupling Uncoupling dissipation->uncoupling uncoupling->atp_synthase Inhibits death Bacteriostasis/ Cell Death uncoupling->death

Caption: Mechanism of chlorocresol-induced bacterial cell death.

Modulation of Ion Channels and Receptors

Certain halogenated cresols can act on specific mammalian protein targets. For instance, 4-chloro-m-cresol is a known potent activator of the ryanodine receptor, a channel that mediates the release of calcium (Ca2+) from the sarcoplasmic reticulum in muscle cells.[9][10] This specific action makes it a valuable tool for studying calcium signaling, though it also contributes to its toxicity profile in higher organisms.

Enzyme Inhibition

More complex halogenated phenolic derivatives are being explored for specific enzyme inhibition. The synthesis of various bromophenol derivatives has yielded compounds with potent inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the progression of Alzheimer's disease.[11][12] Studies have shown that Ki values can be in the low nanomolar range, indicating high-affinity binding.[11][13] In this context, the bromine atoms are thought to contribute to target binding through both steric and electronic (halogen bonding) interactions within the enzyme's active site.

Therapeutic and Industrial Applications

The unique properties imparted by halogenation have led to the use of cresol derivatives in a wide array of applications.

Table 2: Key Halogenated Cresol Derivatives and Their Applications

DerivativeHalogen(s)Key Application(s)Primary Mechanism/Function
Chlorocresol ChlorinePreservative (pharmaceuticals, cosmetics), Disinfectant, Antiseptic [6][14]Broad-spectrum antimicrobial via membrane disruption [6]
Amylmetacresol (none, but often used with dichlorobenzyl alcohol)Antiseptic (e.g., in throat lozenges) [1]Antimicrobial
Bromocresol green/purple BrominepH indicator [1]pH-dependent structural change alters light absorption
Brominated Phenol Derivatives BromineInvestigational: Cholinesterase inhibitors, Anticancer agents [11][12]Specific enzyme inhibition [11]
Bupranolol (none, but a cresol derivative)Non-selective beta blocker [1]Adrenergic receptor antagonist

This table highlights the versatility of the cresol scaffold, where halogenation is a key strategy for developing potent antimicrobial agents and indicators, while other modifications lead to different therapeutic classes.

In Drug Development: The true value for researchers lies in using the halogenated cresol scaffold as a starting point. Its relatively simple structure, coupled with the profound and somewhat predictable effects of halogenation, makes it an excellent platform for fragment-based drug design and lead optimization. By strategically placing different halogens at various positions, medicinal chemists can fine-tune a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties and target affinity, accelerating the journey from a preliminary hit to a viable drug candidate.[3][15]

Conclusion

Halogenated cresol derivatives represent a mature yet continually evolving class of compounds in medicinal chemistry. From the workhorse disinfectant chlorocresol to novel brominated enzyme inhibitors, the strategic incorporation of halogens provides chemists with a powerful tool to modulate biological activity. A thorough understanding of the principles of their synthesis, the nuances of their structure-activity relationships, and their diverse mechanisms of action is essential for any scientist looking to leverage these privileged structures in the development of new therapeutics and chemical tools.

References

  • p-Chlorocresol - Wikipedia . Wikipedia. [Link]

  • Chlorocresol | BHM Chemicals . BHM Chemicals. [Link]

  • 4-Chloro-3-methylphenol | C7H7ClO | CID 1732 . PubChem, National Center for Biotechnology Information. [Link]

  • Clorocresol | Drug Information, Uses, Side Effects, Chemistry . PharmaCompass.com. [Link]

  • Mechanism of Bacteriostatic Action of Chlorocresol (CC) on Staphylococcus Aureus . Journal of Pharmacy and Pharmacology, Oxford Academic. [Link]

  • Structure-activity relationships for mono alkylated or halogenated phenols . Toxicology Letters, PubMed. [Link]

  • US4342877A - Process for the preparation of α-halogenated cresol esters.
  • GB2062636A - Process for the preparation of -halogenated cresol esters.
  • Synthesis and Biological Activity of Some Bromophenols and Their Derivatives Including Natural Products . PubMed. [Link]

  • Synthesis and biological activity of brominated phenols with lactamomethyl moieties-natural compounds analogues . ResearchGate. [Link]

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  • Cresol - Wikipedia . Wikipedia. [Link]

  • Synthesis and Biological Activity of Some Bromophenols and Their Derivatives Including Natural Products | Request PDF . ResearchGate. [Link]

  • p‐Cresol and p‐Cresyl Sulphate Boost Oxidative Stress: A Systematic Review of Recent Evidence . PMC, National Center for Biotechnology Information. [Link]

  • Halogenated Compounds from Marine Algae . MDPI. [Link]

  • Studies on the mechanism of hepatotoxicity of 4-methylphenol (p-cresol): effects of deuterium labeling and ring substitution . Chemico-Biological Interactions, PubMed. [Link]

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Foundational

An In-depth Technical Guide to the Physicochemical Characterization of 5-Chloro-2-fluoro-4-methylphenol

Audience: Researchers, scientists, and drug development professionals. Introduction and Physicochemical Context 5-Chloro-2-fluoro-4-methylphenol is a halogenated aromatic compound.

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction and Physicochemical Context

5-Chloro-2-fluoro-4-methylphenol is a halogenated aromatic compound. Its structure, featuring a hydroxyl group, a chlorine atom, a fluorine atom, and a methyl group on a benzene ring, suggests it is a solid at room temperature with a relatively high boiling point. The interplay of these functional groups—hydrogen bonding from the hydroxyl group, dipole-dipole interactions from the C-Cl and C-F bonds, and the overall molecular symmetry—will dictate its melting and boiling points.

Precise determination of these properties is critical for drug development and manufacturing for several reasons:

  • Purity Assessment: A sharp, well-defined melting point range is a primary indicator of high purity.

  • Process Chemistry: Boiling point data is essential for designing distillation and purification protocols.

  • Formulation Development: Understanding the solid-state properties is crucial for developing stable and effective drug formulations.

  • Regulatory Submission: These fundamental data points are a required component of any regulatory filing for a new chemical entity.

Physicochemical Properties of 5-Chloro-2-fluoro-4-methylphenol and Analogues

As of the latest literature review, specific experimental values for the melting and boiling points of 5-Chloro-2-fluoro-4-methylphenol are not published in readily accessible chemical databases. However, we can infer an approximate range by examining structurally similar compounds.

Compound NameMolecular StructureMelting Point (°C)Boiling Point (°C)Source
5-Chloro-2-methylphenol ClC₆H₃(CH₃)OH72 - 76Not specified[1]
4-Chloro-2-methylphenol ClC₆H₃(CH₃)OH43 - 46220 - 225[2]
4-Fluoro-2-methylphenol FC₆H₃(CH₃)OH30.0 - 36.0Not specified[3]
5-Fluoro-2-methylphenol FC₆H₃(CH₃)OHNot specified66 °C / 4 mmHg

The introduction of a fluorine atom to the 5-chloro-2-methylphenol structure is expected to influence the melting and boiling points due to its high electronegativity, which can affect intermolecular forces such as dipole-dipole interactions and hydrogen bonding.

Experimental Determination of Melting Point

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid state. For a pure substance, this occurs over a narrow range. The following protocol describes the capillary method, a standard and reliable technique.

Principle of the Capillary Method

A small, finely powdered sample is packed into a capillary tube and heated at a controlled rate in a melting point apparatus. The temperature at which the substance begins to melt (onset) and the temperature at which it is completely liquid (clear point) are recorded as the melting range. A narrow range (typically < 1°C) is indicative of high purity.

Step-by-Step Experimental Protocol
  • Sample Preparation:

    • Ensure the 5-Chloro-2-fluoro-4-methylphenol sample is completely dry. If necessary, dry under a vacuum over a desiccant.

    • Place a small amount of the sample on a clean, dry watch glass.

    • Crush the sample into a fine powder using a spatula. This ensures uniform packing and heat transfer.

  • Capillary Tube Packing:

    • Tap the open end of a capillary tube onto the powdered sample to collect a small amount.

    • Invert the tube and tap the sealed end gently on a hard surface to pack the sample down.

    • Repeat until a packed column of 2-3 mm in height is achieved. Proper packing is crucial for accurate results.

  • Melting Point Apparatus Setup:

    • Insert the packed capillary tube into the heating block of the melting point apparatus.

    • Set the apparatus to a rapid heating rate initially to approach the expected melting point (based on analogue data).

    • When the temperature is within 15-20°C of the expected melting point, reduce the heating rate to 1-2°C per minute. This slow ramp rate is essential for thermal equilibrium and accurate determination.

  • Observation and Data Recording:

    • Observe the sample closely through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears (T1, onset of melting).

    • Record the temperature at which the last solid crystal melts (T2, clear point).

    • The melting point is reported as the range T1 - T2.

    • Perform the measurement in triplicate to ensure reproducibility.

Visualization of the Melting Point Determination Workflow

MeltingPointWorkflow Workflow for Melting Point Determination cluster_prep Sample Preparation cluster_load Capillary Loading cluster_measure Measurement cluster_analysis Analysis A Dry Sample B Powder Sample A->B Ensure no solvent C Load Capillary Tube B->C D Pack to 2-3 mm C->D Tap gently E Insert into Apparatus D->E F Rapid Heat to ~T_est - 20°C E->F G Slow Heat (1-2°C/min) F->G H Record T1 (Onset) & T2 (Clear) G->H I Report Range T1-T2 H->I J Repeat 3x for Reproducibility I->J

Caption: Workflow for Melting Point Determination via Capillary Method.

Experimental Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Principle of the Micro-Boiling Point Method

This method is suitable for small sample quantities. A small amount of the liquid is heated in a tube along with an inverted capillary. As the temperature rises, air trapped in the capillary expands. At the boiling point, the vapor pressure of the liquid overcomes the external pressure, and a rapid stream of bubbles emerges from the capillary.

Step-by-Step Experimental Protocol
  • Sample Preparation:

    • Place a few drops of the molten 5-Chloro-2-fluoro-4-methylphenol into a small-diameter test tube (Thiele tube or similar).

    • Seal one end of a capillary tube and place it, open end down, into the liquid in the test tube.

  • Apparatus Setup:

    • Attach the test tube to a thermometer with a rubber band or wire.

    • Immerse the assembly in a heating bath (e.g., mineral oil) within a Thiele tube to ensure uniform heating.

    • Begin heating the side arm of the Thiele tube gently with a Bunsen burner or a controlled heating mantle.

  • Observation and Data Recording:

    • As the temperature increases, a slow stream of bubbles will emerge from the inverted capillary as the trapped air expands.

    • When the rate of bubbling becomes rapid and continuous, the liquid has reached its boiling point. Note this temperature.

    • To confirm, slightly lower the temperature. The boiling will cease, and the liquid will be drawn back into the capillary tube. The temperature at which the liquid re-enters the capillary is the precise boiling point.

    • Record the ambient atmospheric pressure, as boiling point is pressure-dependent. If necessary, correct the observed boiling point to standard pressure.

Visualization of the Boiling Point Determination Workflow

BoilingPointWorkflow Workflow for Micro-Boiling Point Determination cluster_prep Sample Preparation cluster_setup Apparatus Setup cluster_measure Measurement cluster_analysis Analysis A Place Liquid in Test Tube B Insert Inverted Capillary A->B C Attach to Thermometer B->C D Immerse in Heating Bath C->D E Heat Gently D->E F Observe Rapid Bubbling E->F G Cool and Note Temp of Liquid Re-entry F->G H Record Temperature G->H I Record Atmospheric Pressure H->I J Correct to Standard Pressure if Needed I->J

Caption: Workflow for Micro-Boiling Point Determination.

Trustworthiness and Self-Validation

To ensure the trustworthiness of the experimentally determined data, the following self-validating steps must be integrated:

  • System Suitability Test: Before running the sample, determine the melting point of a certified reference standard (e.g., benzophenone, m.p. 48.1°C) to verify the accuracy of the apparatus and the operator's technique.

  • Purity Confirmation: The sharpness of the melting range is a self-validating indicator of purity. A broad melting range (>2°C) suggests the presence of impurities, necessitating further purification of the sample.

  • Pressure Correction: For boiling point determination, always record the atmospheric pressure. Use the Clausius-Clapeyron relation or established nomographs to correct the boiling point to standard pressure (760 mmHg) for comparability.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 79192, 5-Chloro-2-methylphenol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22482821, 5-Chloro-2-fluorophenol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2778485, 2-Fluoro-4-methylphenol. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Phenol, 4-chloro-2-methyl- (CAS 1570-64-5). Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Chlorination of Fluorinated Cresols

Introduction: The Synthetic Value of Chlorinated Fluorinated Cresols Chlorinated and fluorinated aromatic compounds are pivotal building blocks in the synthesis of a wide array of functional molecules, from pharmaceutica...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synthetic Value of Chlorinated Fluorinated Cresols

Chlorinated and fluorinated aromatic compounds are pivotal building blocks in the synthesis of a wide array of functional molecules, from pharmaceuticals and agrochemicals to advanced materials. The unique electronic properties imparted by halogen atoms can significantly influence a molecule's biological activity, metabolic stability, and physicochemical characteristics. Specifically, the introduction of a chlorine atom into a fluorinated cresol scaffold can modulate lipophilicity, acidity, and binding interactions with biological targets. This guide provides detailed protocols and scientific rationale for the regioselective chlorination of fluorinated cresols, a critical transformation for researchers in drug discovery and chemical development.

Guiding Principles: Regioselectivity in the Chlorination of Fluorinated Cresols

The chlorination of fluorinated cresols is an electrophilic aromatic substitution reaction. The position of the incoming chloro group is directed by the existing substituents on the aromatic ring: the hydroxyl (-OH), methyl (-CH₃), and fluorine (-F) groups.

  • Hydroxyl and Methyl Groups: Both the hydroxyl and methyl groups are activating, ortho, para-directing groups. They increase the electron density of the aromatic ring, particularly at the positions ortho and para to themselves, making these sites more susceptible to electrophilic attack.

  • Fluorine Atom: Fluorine is an electronegative atom and is generally considered a deactivating group due to its inductive electron-withdrawing effect. However, like other halogens, it is also an ortho, para-director due to resonance effects where its lone pairs of electrons can donate to the ring.

The final regiochemical outcome of the chlorination reaction will depend on the interplay of these directing effects and the steric hindrance around the potential reaction sites. For instance, in a 2-fluoro-4-methylphenol (2-fluoro-p-cresol), the positions ortho to the powerful hydroxyl directing group are favored.

Experimental Workflow for Chlorination of Fluorinated Cresols

The general workflow for the chlorination of fluorinated cresols involves the dissolution of the starting material in a suitable solvent, followed by the controlled addition of a chlorinating agent, often in the presence of a catalyst to enhance regioselectivity. The reaction is then quenched, and the product is isolated and purified.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Dissolve Fluorinated Cresol in an Anhydrous Solvent add_reagent Add Chlorinating Agent (e.g., SO₂Cl₂ or NCS) ± Catalyst start->add_reagent stir Stir at Controlled Temperature add_reagent->stir monitor Monitor Reaction Progress (TLC, GC-MS) stir->monitor quench Quench Reaction monitor->quench extract Aqueous Work-up & Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography or Recrystallization concentrate->purify characterize Characterize Product (NMR, MS, IR) purify->characterize

Caption: General experimental workflow for the chlorination of fluorinated cresols.

**Protocol 1: Chlorination using Sulfuryl Chloride (SO₂Cl₂) **

Sulfuryl chloride is a convenient and effective reagent for the chlorination of phenols.[1][2] The reaction can often be performed without a catalyst, although catalysts can be employed to improve regioselectivity.[3][4][5]

Materials and Reagents:
  • Fluorinated cresol

  • Sulfuryl chloride (SO₂Cl₂)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Safety Precautions:
  • Sulfuryl chloride is corrosive and reacts violently with water. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6]

  • The reaction may release HCl gas, which is corrosive and toxic. Ensure adequate ventilation.[7]

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it in a fume hood.

Step-by-Step Procedure:
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the fluorinated cresol (1.0 eq) in anhydrous dichloromethane (5-10 mL per gram of cresol).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Sulfuryl Chloride: Slowly add sulfuryl chloride (1.0-1.2 eq) dropwise to the stirred solution over 15-30 minutes. The addition rate should be controlled to maintain the reaction temperature below 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C or room temperature while monitoring its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Quenching: Once the starting material is consumed, slowly quench the reaction by adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired chlorinated fluorinated cresol isomer.

Protocol 2: Chlorination using N-Chlorosuccinimide (NCS)

N-Chlorosuccinimide (NCS) is a solid, crystalline reagent that is often easier and safer to handle than sulfuryl chloride.[8][9] It is an effective chlorinating agent for activated aromatic rings like phenols.[8] The reaction can be catalyzed by an acid.[10][11]

Materials and Reagents:
  • Fluorinated cresol

  • N-Chlorosuccinimide (NCS)

  • Acetonitrile (CH₃CN) or Dichloromethane (DCM), anhydrous

  • p-Toluenesulfonic acid (p-TsOH) (optional, as catalyst)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and purification equipment as in Protocol 1.

Safety Precautions:
  • NCS is an irritant. Avoid inhalation of dust and contact with skin and eyes. Handle in a fume hood and wear appropriate PPE.

  • Acetonitrile is flammable and toxic. Handle in a well-ventilated fume hood.

Step-by-Step Procedure:
  • Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add the fluorinated cresol (1.0 eq), N-chlorosuccinimide (1.0-1.2 eq), and anhydrous acetonitrile or dichloromethane (5-10 mL per gram of cresol).

  • Catalyst Addition (Optional): If a catalyst is used, add p-toluenesulfonic acid (0.1 eq).

  • Reaction: Stir the mixture at room temperature or gently heat (e.g., to 40-50 °C) if the reaction is slow.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature. Filter off the succinimide byproduct if it precipitates. Dilute the filtrate with ethyl acetate and wash with saturated aqueous sodium thiosulfate solution to remove any unreacted NCS. Then wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Regioselectivity and Product Characterization

The regioselectivity of the chlorination can be influenced by the choice of solvent and catalyst. For example, the use of thiourea catalysts with NCS can significantly enhance the selectivity for either the ortho or para isomer depending on the catalyst structure.[12] Similarly, various catalysts can direct the regioselectivity of chlorination with sulfuryl chloride.[4][13]

Table 1: Comparison of Chlorinating Agents for Phenols

FeatureSulfuryl Chloride (SO₂Cl₂)N-Chlorosuccinimide (NCS)
Physical State Fuming liquidCrystalline solid
Reactivity HighModerate
Byproducts SO₂ and HCl (gaseous)Succinimide (solid)
Handling Requires care due to corrosivity and reaction with waterEasier and safer to handle
Catalysis Often not required, but can be used to control regioselectivity[4][5]Often benefits from acid catalysis[11]
Product Characterization

The structure and purity of the chlorinated fluorinated cresol products should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed structural information, including the position of the chlorine atom.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can provide fragmentation patterns useful for structural elucidation.

  • Infrared (IR) Spectroscopy: Shows characteristic absorption bands for the functional groups present in the molecule.

Mechanistic Insights: Electrophilic Aromatic Substitution

The chlorination of fluorinated cresols proceeds through an electrophilic aromatic substitution mechanism. The chlorinating agent, either directly or after activation by a catalyst, generates a chloronium ion (Cl⁺) or a polarized complex that acts as the electrophile. This electrophile is then attacked by the electron-rich aromatic ring of the fluorinated cresol.

G cluster_mech Chlorination Mechanism A Fluorinated Cresol + Cl⁺ B Arenium Ion Intermediate (Sigma Complex) A->B Electrophilic Attack C Chlorinated Fluorinated Cresol + H⁺ B->C Deprotonation

Caption: Simplified mechanism for the electrophilic chlorination of a fluorinated cresol.

Conclusion

The chlorination of fluorinated cresols is a valuable synthetic transformation that can be achieved using standard laboratory reagents such as sulfuryl chloride and N-chlorosuccinimide. The choice of reagents and reaction conditions can be tailored to influence the regioselectivity of the reaction. The protocols provided in this guide offer a solid foundation for researchers to develop efficient and selective methods for the synthesis of these important chemical intermediates. As with any chemical reaction, careful attention to safety and rigorous analytical characterization of the products are paramount.

References

  • Regioselective Chlorination of Phenols - Scientific Upd
  • Chlorin
  • Chlorination of Phenol and p-Nitrophenol by N-Chloronicotinamide in Aqueous Acetic Acid Medium-A Kinetic and Mechanistic Study. (URL: )
  • Chlorin
  • SAFETY OF CHLORIN
  • Safe handling of chlorine | ACS Chemical Health & Safety. (URL: )
  • Chlorination Safety Protocols & PPE for Water Disinfection | PTS - Pipe Testing Services. (URL: )
  • Safety Guideline for Chlorine Applications at Water Treatment Plants - Environment Surveillance Centre & Emergency Response Centre, Bhopal. (URL: )
  • A KINETIC STUDY OF THE REACTION OF SULPHURYL CHLORIDE WITH SOME PHENOLS THESIS presented for the. (URL: )
  • Shape-selective para-chlorination of phenol using sulfuryl chloride with the aid of microporous catalysts | Request PDF - ResearchGate. (URL: [Link])

  • towards the sequential difunctionalization of phenol derivatives and late-stage chlorination of bioactive compounds - RSC Publishing. (URL: [Link])

  • Sulfuryl chloride as a reagent for selective chlorination of symmetrical ketones and phenols | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • N-Chlorosuccinimide (NCS) - Organic Chemistry Portal. (URL: [Link])

  • Catalyst-Tuned Electrophilic Chlorination of Diverse Aromatic Compounds with Sulfuryl Chloride and Regioselective Chlorination of Phenols with Organocatalysts | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • para -Selective chlorination of cresols and m -xylenol using sulfuryl chloride in the presence of poly(alkylene sulfide)s | Request PDF - ResearchGate. (URL: [Link])

  • Full article: Regioselective chlorination of phenols in the presence of tetrahydrothiopyran derivatives - Taylor & Francis. (URL: [Link])

  • Chlorination of phenols using sulfuryl chloride (SO Cl ) in the presence of sulfur-containing catalysts. - ResearchGate. (URL: [Link])

Sources

Application

Application Note: High-Efficiency Utilization of 5-Chloro-2-fluoro-4-methylphenol in Pharmaceutical Synthesis

[1] Abstract This application note details the strategic utilization of 5-Chloro-2-fluoro-4-methylphenol (CAS 1401798-67-1) as a versatile building block in the synthesis of small-molecule active pharmaceutical ingredien...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract

This application note details the strategic utilization of 5-Chloro-2-fluoro-4-methylphenol (CAS 1401798-67-1) as a versatile building block in the synthesis of small-molecule active pharmaceutical ingredients (APIs).[1][2] Specifically, we explore its role in constructing polysubstituted biaryl ether scaffolds—a structural motif prevalent in kinase inhibitors (e.g., EGFR, VEGFR targets).[1] The protocol delineates optimized conditions for chemoselective O-arylation followed by palladium-catalyzed cross-coupling at the chlorinated position, leveraging the unique electronic properties imparted by the fluorine substituent.[1]

Introduction: Structural Utility in Medicinal Chemistry

5-Chloro-2-fluoro-4-methylphenol offers a precise constellation of functional groups that address common challenges in lead optimization:

  • Metabolic Stability (Fluorine Effect): The ortho-fluorine atom blocks metabolic oxidation at the electron-rich phenol ring and modulates the pKa of the hydroxyl group (approx.[1] pKa ~8.5 vs. 10 for phenol), enhancing nucleophilicity under mild basic conditions [1].[1]

  • Lipophilic Handle (Chlorine & Methyl): The meta-chloro and para-methyl groups increase lipophilicity (

    
    logP ~ +1.3), improving membrane permeability and hydrophobic pocket occupancy in protein targets.[1]
    
  • Orthogonal Reactivity: The molecule presents two distinct reaction vectors:[1]

    • Vector A (Phenolic -OH): High-reactivity nucleophile for SNAr or Mitsunobu reactions.[1]

    • Vector B (Aryl -Cl): Latent electrophile for Buchwald-Hartwig or Suzuki-Miyaura couplings, activatable by specific ligand systems.[1]

Reactivity & Pathway Map

The following diagram illustrates the logical flow of chemical transformations available for this intermediate.

ReactivityMap Start 5-Chloro-2-fluoro-4-methylphenol (CAS 1401798-67-1) PathA Vector A: Phenolic -OH (Nucleophile) Start->PathA Base Activation PathB Vector B: Aryl -Cl (Electrophile) Start->PathB Pd-Catalysis ProdA1 Biaryl Ethers (S_NAr with Heterocycles) PathA->ProdA1 + Ar-F/Cl (e.g., Pyrimidines) ProdA2 Alkyl Ethers (Williamson/Mitsunobu) PathA->ProdA2 + R-X / R-OH ProdB1 Biaryl Scaffolds (Suzuki Coupling) PathB->ProdB1 + Ar-B(OH)2 ProdB2 Anilines (Buchwald Amination) PathB->ProdB2 + HNR2

Figure 1: Orthogonal reaction vectors for 5-Chloro-2-fluoro-4-methylphenol, enabling divergent synthesis of complex pharmacophores.

Experimental Protocols

Protocol A: Chemoselective O-Arylation (SNAr)

Objective: To couple the phenol with a heteroaryl halide (e.g., 4-chloropyrimidine) to form a biaryl ether, a common core in kinase inhibitors.[1]

Mechanism: The presence of the ortho-fluorine enhances the acidity of the phenol, allowing the use of weaker bases (carbonates) which minimizes side reactions.[1]

Materials
  • Substrate: 5-Chloro-2-fluoro-4-methylphenol (1.0 eq)[1]

  • Electrophile: 4,6-Dichloropyrimidine (1.1 eq)[1]

  • Base: Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)[1]

  • Solvent: DMF (N,N-Dimethylformamide) or NMP[1]

  • Temperature: 80 °C

Step-by-Step Procedure
  • Charge: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-Chloro-2-fluoro-4-methylphenol (1.60 g, 10 mmol) and 4,6-Dichloropyrimidine (1.64 g, 11 mmol).

  • Solvation: Add anhydrous DMF (20 mL). Stir until fully dissolved.

  • Activation: Add K₂CO₃ (2.76 g, 20 mmol) in a single portion. The suspension may turn slightly yellow.[1]

  • Reaction: Heat the mixture to 80 °C under an inert atmosphere (N₂ or Ar) for 4–6 hours.

    • Monitoring: Check via TLC (Hexane/EtOAc 4:1) or LC-MS.[1] The product (biaryl ether) is typically less polar than the starting phenol.[1]

  • Work-up:

    • Cool to room temperature.[1]

    • Pour the reaction mixture into ice-water (100 mL) with vigorous stirring. The product should precipitate as a solid.[1]

    • Filter the solid and wash with water (3 x 20 mL) to remove residual DMF and salts.[1]

  • Purification: If necessary, recrystallize from Ethanol/Water or purify via flash chromatography (SiO₂, 0-20% EtOAc in Hexanes).

Expected Yield: 85–92% Key Insight: The 5-chloro substituent on the phenol is unreactive under these SNAr conditions, preserving it for subsequent functionalization (Protocol B).[1]

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Coupling

Objective: To functionalize the sterically hindered and electronically deactivated aryl chloride position.[1]

Challenge: Aryl chlorides are generally less reactive than bromides/iodides.[1] The presence of the ortho-methyl group adds steric bulk, requiring a specialized phosphine ligand (e.g., XPhos or SPhos) [2].[1]

Materials
  • Substrate: Product from Protocol A (Biaryl ether with aryl-Cl) (1.0 eq)

  • Boronic Acid: Phenylboronic acid (1.2 eq)[1]

  • Catalyst: Pd(OAc)₂ (2 mol%)[1]

  • Ligand: XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (4 mol%)[1]

  • Base: K₃PO₄ (3.0 eq)[1]

  • Solvent System: 1,4-Dioxane / Water (4:1 ratio)[1]

Step-by-Step Procedure
  • Degassing: Sparge the solvent mixture (Dioxane/Water) with Nitrogen for 15 minutes prior to use.[1]

  • Assembly: In a reaction vial, combine the Aryl Chloride substrate (1.0 mmol), Phenylboronic acid (1.2 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), XPhos (19 mg, 0.04 mmol), and K₃PO₄ (636 mg, 3.0 mmol).

  • Inertion: Seal the vial and purge with N₂ for 2 minutes.

  • Reaction: Inject the degassed solvent (5 mL) and heat to 100 °C for 12 hours.

    • Note: The solution typically turns black (active Pd species) upon heating.[1]

  • Work-up:

    • Cool and filter through a pad of Celite to remove Pd residues.[1]

    • Dilute with EtOAc (20 mL) and wash with Brine.[1]

    • Dry over Na₂SO₄ and concentrate.[1]

  • Purification: Flash chromatography (SiO₂).[1]

Analytical Data & Specifications

For quality control of the intermediate 5-Chloro-2-fluoro-4-methylphenol , the following specifications are recommended to ensure reproducibility in the protocols above.

ParameterSpecificationMethodRationale
Purity ≥ 98.0%HPLC (254 nm)Impurities (e.g., non-fluorinated analogs) can complicate purification of final drugs.[1]
Appearance White to Off-white SolidVisualDarkening indicates oxidation (quinone formation).[1]
Water Content ≤ 0.5%Karl FischerCritical for anhydrous coupling reactions.[1]
¹H NMR Consistent with StructureDMSO-d₆Verify regiochemistry of F/Cl/Me.
Fluorine NMR Single peak (~ -130 ppm)¹⁹F NMRConfirms absence of regioisomers.[1]

Troubleshooting & Optimization

Common Issues and Solutions
  • Issue: Low conversion in Protocol A (Etherification).

    • Cause: Incomplete deprotonation of the phenol.[1]

    • Fix: Switch base to Cs₂CO₃ (Cesium Carbonate) or use NaH (Sodium Hydride) in THF at 0°C if the electrophile is acid-stable.[1]

  • Issue: Dehalogenation during Protocol B (Suzuki).

    • Cause: "Beta-hydride elimination" or protodehalogenation due to overheating.[1]

    • Fix: Lower temperature to 80°C and increase catalyst loading to 5 mol%. Ensure strict oxygen-free conditions.

  • Issue: Regioisomer contamination.

    • Prevention: Verify the starting material CAS (1401798-67-1).[1] The isomer 4-chloro-5-fluoro-2-methylphenol has very different reactivity.

Safety & Handling (EHS)[1]

  • Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).[1]

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1]

  • Handling: Handle in a fume hood. Avoid dust generation.[1]

  • Disposal: Halogenated organic waste.[1] Do not mix with strong oxidizers.[1]

References

  • Purser, S., et al. (2008).[1] "Fluorine in medicinal chemistry." Chemical Society Reviews, 37(2), 320-330.[1] Link

  • Martin, R., & Buchwald, S. L. (2008).[1] "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides." Accounts of Chemical Research, 41(11), 1461–1473.[1] Link[1]

  • PubChem Compound Summary. (2025). "5-Chloro-2-fluoro-4-methylphenol."[1][2][3] National Center for Biotechnology Information.[1] Link

  • Roughley, S. D., & Jordan, A. M. (2011).[1] "The Medicinal Chemist's Guide to Solving ADMET Challenges." Royal Society of Chemistry.[1] (General reference for lipophilicity modulation via Cl/Me groups).

Disclaimer: This protocol is intended for research and development purposes only. Users must conduct their own risk assessment before handling hazardous chemicals.

Sources

Method

Application Notes and Protocols: Suzuki-Miyaura Coupling of 5-Chloro-2-fluoro-4-methylphenol

< Introduction: Unlocking the Potential of Aryl Chlorides in Biaryl Synthesis The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds...

Author: BenchChem Technical Support Team. Date: February 2026

<

Introduction: Unlocking the Potential of Aryl Chlorides in Biaryl Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3][4][5] Its impact is particularly profound in the pharmaceutical and fine chemical industries for the construction of biaryl and substituted aromatic structures, which are prevalent in a vast array of bioactive molecules and advanced materials.[1][3][6][7][8] While the coupling of aryl bromides and iodides is well-established, the use of more abundant and cost-effective aryl chlorides presents a significant, yet desirable, challenge due to the strength of the C-Cl bond.[2][9][10][11]

This application note provides a comprehensive guide to the Suzuki-Miyaura coupling of a challenging, electronically and sterically defined substrate: 5-Chloro-2-fluoro-4-methylphenol. This particular molecule incorporates several features that necessitate careful optimization of reaction conditions: an electron-rich phenolic ring, ortho-fluorine substitution, and the less reactive chloro leaving group. Overcoming these hurdles is critical for leveraging this and similar building blocks in drug discovery and development programs.[7][8] We will delve into the mechanistic underpinnings, provide a detailed experimental protocol, and discuss key considerations for achieving high-yield and selective coupling.

Mechanistic Insights and Key Considerations for Aryl Chloride Coupling

The catalytic cycle of the Suzuki-Miyaura reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[10][12] For unactivated aryl chlorides, the oxidative addition of the palladium(0) catalyst into the C-Cl bond is often the rate-limiting step.[11] To facilitate this challenging step, the selection of an appropriate palladium catalyst and ligand system is paramount.

Catalyst and Ligand Selection:

Electron-rich and sterically bulky phosphine ligands are crucial for promoting the oxidative addition of aryl chlorides.[9][10][13] Ligands such as tri-tert-butylphosphine (P(t-Bu)₃), tricyclohexylphosphine (PCy₃), and biaryl phosphines like SPhos and XPhos have demonstrated exceptional efficacy in this regard.[4][13] These ligands stabilize the palladium center and increase its electron density, thereby facilitating its insertion into the strong C-Cl bond.[10] N-heterocyclic carbenes (NHCs) have also emerged as powerful ligands for the coupling of aryl chlorides.[6][14]

The Role of the Base and Solvent:

The base plays a critical role in the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[10][14] Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH).[2][13] The choice of base can significantly impact the reaction rate and yield, and often requires empirical optimization. For substrates with base-sensitive functional groups, milder bases like potassium fluoride (KF) can be employed.[14]

The solvent system must be capable of dissolving both the organic and inorganic reagents. Aprotic polar solvents such as dioxane, tetrahydrofuran (THF), and toluene are frequently used, often in combination with water to facilitate the dissolution of the inorganic base.[2][9] Aqueous solvent systems are not only environmentally benign but can also enhance reaction rates in certain cases.[15][16][17]

Potential Side Reactions:

Several side reactions can compete with the desired cross-coupling, leading to reduced yields. These include:

  • Protodeborylation: The cleavage of the C-B bond of the boronic acid by a proton source. This can be minimized by using stable boronic esters (e.g., pinacol esters) or by carefully controlling the reaction conditions.[9]

  • Homocoupling: The coupling of two boronic acid molecules. This is often promoted by the presence of oxygen and can be suppressed by thoroughly degassing the reaction mixture.[9]

  • Dehalogenation: The replacement of the chlorine atom with a hydrogen atom. This can occur via a competing reductive pathway.[9]

Visualizing the Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_complex Ar-Pd(II)-X(L₂) OxAdd->PdII_complex Ar-X Transmetalation Transmetalation (R-B(OR)₂ + Base) PdII_complex->Transmetalation Diaryl_Pd Ar-Pd(II)-R(L₂) Transmetalation->Diaryl_Pd R-B(OR)₂ Base RedElim Reductive Elimination Diaryl_Pd->RedElim RedElim->Pd0 Regeneration Product Ar-R RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of 5-Chloro-2-fluoro-4-methylphenol with Phenylboronic Acid

This protocol provides a general procedure that can be adapted and optimized for specific boronic acid coupling partners.

Materials:

  • 5-Chloro-2-fluoro-4-methylphenol

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄), anhydrous

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Palladium compounds and phosphine ligands can be toxic and air-sensitive. Handle them with care under an inert atmosphere.

  • Dioxane is a flammable and potentially carcinogenic solvent.

Reaction Setup and Procedure:

Experimental_Workflow start Start reagents 1. Add Reagents to Schlenk Flask (Aryl Chloride, Boronic Acid, Base) start->reagents inert 2. Evacuate and Backfill with Inert Gas (3x) reagents->inert solvent 3. Add Anhydrous Dioxane inert->solvent catalyst 4. Add Pd(OAc)₂ and SPhos solvent->catalyst degas 5. Degas the Mixture (Freeze-Pump-Thaw or Bubbling) catalyst->degas heat 6. Heat to Reaction Temperature (e.g., 100 °C) with Stirring degas->heat monitor 7. Monitor Reaction Progress (TLC, GC-MS) heat->monitor cool 8. Cool to Room Temperature monitor->cool Reaction Complete workup 9. Aqueous Workup (e.g., add water, extract with EtOAc) cool->workup purify 10. Purify by Column Chromatography workup->purify end End Product purify->end

Caption: A generalized workflow for the Suzuki-Miyaura coupling experiment.

Step-by-Step Method:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 5-Chloro-2-fluoro-4-methylphenol (1.0 mmol), phenylboronic acid (1.2 mmol), and anhydrous potassium phosphate (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen gas three times.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (5 mL) and degassed water (0.5 mL) via syringe.

  • Catalyst Addition: In a separate vial, prepare a stock solution of the catalyst by dissolving palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol) in anhydrous dioxane (1 mL). Add the required amount of this catalyst solution to the reaction flask via syringe.

  • Degassing: Further degas the reaction mixture by bubbling argon through the solution for 15-20 minutes, or by using the freeze-pump-thaw method (three cycles).

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Representative Data and Expected Outcomes

The following table provides a hypothetical set of reaction conditions and expected outcomes for the coupling of 5-Chloro-2-fluoro-4-methylphenol with various arylboronic acids. These are intended as a starting point for optimization.

EntryArylboronic AcidCatalyst System (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄Dioxane/H₂O (10:1)1001885-95
24-Methoxyphenylboronic acidPd₂(dba)₃ (1) / XPhos (3)Cs₂CO₃Toluene/H₂O (10:1)1102480-90
33-Pyridylboronic acidPdCl₂(dppf) (3)K₂CO₃DMF/H₂O (5:1)901675-85
42-Thienylboronic acidPEPPSI-IPr (2)K₃PO₄n-Butanol/H₂O (4:1)1001288-98

Yields are estimated based on literature precedents for similar substrates and are not guaranteed.

Troubleshooting and Optimization

  • Low or No Conversion:

    • Inactive Catalyst: Ensure the palladium precursor and ligand are of high quality and handled under inert conditions. Consider using a pre-catalyst.

    • Insufficiently Degassed: Oxygen can deactivate the catalyst. Ensure thorough degassing of the reaction mixture and solvents.

    • Incorrect Base/Solvent: Screen different bases and solvent systems. The solubility of the base is crucial.

    • Low Temperature: For challenging substrates, higher temperatures may be required.

  • Formation of Side Products:

    • Protodeborylation: Use a boronic ester or minimize the amount of water in the reaction.

    • Homocoupling: Ensure the reaction is strictly anaerobic.

    • Dehalogenation: This can be influenced by the ligand and base; screening may be necessary.

Conclusion

The Suzuki-Miyaura coupling of 5-Chloro-2-fluoro-4-methylphenol, while challenging, is a feasible and valuable transformation for the synthesis of complex biaryl structures. Success hinges on the careful selection of an electron-rich, bulky phosphine ligand or an N-heterocyclic carbene-based catalyst system, along with optimization of the base and solvent. By understanding the mechanistic nuances and potential pitfalls, researchers can effectively employ this powerful reaction to access novel chemical matter for applications in drug discovery and materials science. This application note provides a solid foundation and a practical starting point for the successful implementation of this important cross-coupling reaction.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Joule, J. A., & Mills, K. (2010). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. In Heterocyclic Chemistry (5th ed.). Wiley.
  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Royal Society of Chemistry. (2017). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry. [Link]

  • American Chemical Society. (2008). Efficient Suzuki−Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol. The Journal of Organic Chemistry. [Link]

  • ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]

  • PubMed. Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands. [Link]

  • University of Windsor. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. [Link]

  • ResearchGate. Suzuki-Miyaura Cross-Coupling of Aryl Chlorides in Water Using Ligandless Palladium on Activated Carbon. [Link]

  • ResearchGate. A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. [Link]

  • National Center for Biotechnology Information. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]

  • MDPI. Pd-Catalysed Suzuki-Miyaura Cross-Coupling of Aryl Chlorides at Low Catalyst Loadings in Water. [Link]

  • American Chemical Society. (2021). Activation of Aryl Chlorides in the Suzuki-Miyaura Reaction by “Ligand-Free” Pd Species through a Homogeneous Catalytic Mechanism. ACS Catalysis. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Royal Society of Chemistry. (2020). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides or bulky arylboronic acids. [Link]

  • ResearchGate. Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. [Link]

  • MDPI. (2023). Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride. Catalysts. [Link]

  • Chemical.AI. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. [Link]

  • National Center for Biotechnology Information. Impact of Cross-Coupling Reactions in Drug Discovery and Development. [Link]

  • Semantic Scholar. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. [Link]

  • Encyclopedia.pub. Principles of the Suzuki Coupling Reaction. [Link]

  • National Center for Biotechnology Information. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. [Link]

  • Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. [Link]

  • YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]

  • Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Solving Solubility Issues of 5-Chloro-2-fluoro-4-methylphenol in Aqueous Buffers

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 5-Chloro-2-fluoro-4-methylphenol. We will explore the physicochemical prope...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 5-Chloro-2-fluoro-4-methylphenol. We will explore the physicochemical properties of this compound and provide a systematic, evidence-based approach to achieving stable and reproducible aqueous solutions for your experiments. Our methodology is grounded in established scientific principles, offering not just protocols, but the rationale behind them.

Core Challenge: Understanding the Physicochemical Profile

5-Chloro-2-fluoro-4-methylphenol is a halogenated phenol. Its limited aqueous solubility stems from a molecular structure that is predominantly hydrophobic. The substituted benzene ring offers a large non-polar surface area, while the single hydroxyl group provides only a modest capacity for hydrogen bonding with water.

To effectively address solubility, we must first understand two key parameters: the octanol-water partition coefficient (logP) and the acid dissociation constant (pKa).

  • logP : This value indicates a compound's lipophilicity (oil-loving) versus its hydrophilicity (water-loving). A higher logP signifies lower aqueous solubility. For 5-Chloro-2-fluoro-4-methylphenol, the predicted XlogP is 2.7 [1]. This positive value confirms its hydrophobic nature.

This estimated pKa is the cornerstone of our primary solubilization strategy.

Frequently Asked Questions (FAQs)

Q1: Why is my 5-Chloro-2-fluoro-4-methylphenol precipitating in my standard phosphate-buffered saline (PBS) at pH 7.4?

A1: Your buffer pH of 7.4 is below the estimated pKa (7.5-8.5) of the compound. According to the Henderson-Hasselbalch equation, at a pH below the pKa, the compound will exist predominantly in its neutral, protonated form. This form is significantly less soluble in water due to the hydrophobicity of the aromatic ring. The more soluble, ionized phenolate form only becomes dominant at pH values above the pKa.

Q2: I need to make a concentrated stock solution. What solvent should I use?

A2: For creating a high-concentration stock solution, a water-miscible organic solvent is recommended. Dimethyl sulfoxide (DMSO) is an excellent choice due to its high solubilizing power for a wide range of organic molecules[3]. Ethanol is another suitable option. The goal is to dissolve the compound in a minimal volume of the organic solvent, which can then be diluted into your aqueous buffer system.

Q3: Can I heat the buffer to dissolve the compound?

A3: While gently warming can sometimes increase the rate of dissolution, it is generally not recommended as a primary strategy for phenolic compounds without further stability data. Elevated temperatures can potentially lead to the degradation of the compound over time[4]. It is more effective and safer to address the fundamental issue of solubility through pH or formulation adjustments. Stability studies are recommended if heating is necessary for your experimental setup[4][5][6][7][8][9].

Troubleshooting Guide: A Systematic Approach to Solubilization

This guide provides a tiered approach to resolving solubility issues, starting with the simplest and most effective methods.

Tier 1: pH Adjustment - The First and Best Strategy

The most direct way to increase the aqueous solubility of a phenolic compound is to raise the pH of the buffer to deprotonate the hydroxyl group.

Experimental Protocol: pH-Based Solubility Enhancement

  • Buffer Selection: Prepare a series of buffers with pH values ranging from 7.0 to 10.0. Good choices include phosphate buffers (effective up to ~pH 8), borate buffers (effective from ~pH 8 to 10), or CAPS buffers for higher pH ranges.

  • Stock Solution Preparation: Prepare a 100 mM stock solution of 5-Chloro-2-fluoro-4-methylphenol in DMSO.

  • Solubility Test: In separate microcentrifuge tubes, add the appropriate volume of your DMSO stock to each buffer to achieve your desired final concentration (e.g., for a 1 mM final concentration, add 10 µL of the 100 mM stock to 990 µL of buffer).

  • Equilibration: Vortex each tube briefly and then allow them to equilibrate at room temperature for at least 1-2 hours. The classic "shake-flask" method involves agitation for 18-24 hours to ensure equilibrium is reached[9][10][11].

  • Observation and Quantification:

    • Visual Inspection: Check for any visible precipitate. The absence of a precipitate at a given pH indicates that the compound is soluble at that concentration.

    • Quantitative Analysis (HPLC/UV-Vis): For a precise measurement, centrifuge the tubes at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet any undissolved compound. Carefully collect the supernatant and determine the concentration of the dissolved compound using a validated HPLC or UV-Vis spectrophotometry method[6][9][12][13][14][15][16]. A standard curve of the compound in the same buffer/co-solvent mixture should be used for accurate quantification[17][18][19].

Expected Outcome: You should observe a significant increase in solubility as the buffer pH surpasses the compound's pKa. A buffer pH of 9.0 to 9.5 should be sufficient to fully solubilize the compound at typical working concentrations.

Logical Workflow: pH Optimization

Caption: Decision tree for troubleshooting solubility via pH adjustment.

Tier 2: Co-Solvent Systems

If high pH is incompatible with your experimental design (e.g., cell-based assays), using a water-miscible organic co-solvent can increase solubility at a lower pH.

Experimental Protocol: Co-Solvent Screening

  • Select Co-solvents: Common and effective co-solvents include DMSO, ethanol, propylene glycol, and polyethylene glycol 400 (PEG 400).

  • Prepare Mixtures: Using your desired buffer (e.g., PBS pH 7.4), prepare solutions containing increasing percentages of a co-solvent (e.g., 1%, 2%, 5%, 10%, and 20% v/v).

  • Solubility Test: Add 5-Chloro-2-fluoro-4-methylphenol to each buffer/co-solvent mixture to your target concentration.

  • Equilibrate and Analyze: Follow the equilibration and analysis steps outlined in the Tier 1 protocol.

Causality: Co-solvents work by reducing the overall polarity of the aqueous medium, which lowers the energy required to solvate the hydrophobic aromatic ring of the compound[14].

Data Summary: Expected Solubility Enhancement with Co-solvents

Co-SolventConcentration (% v/v)Expected Solubility ImprovementNotes
DMSO 1 - 10%Moderate to HighHighly effective, but can have biological effects at higher concentrations[3].
Ethanol 5 - 20%ModerateGenerally well-tolerated in many biological systems at low concentrations[14][20][21].
PEG 400 5 - 20%ModerateA less volatile option, often used in formulations.

Important: Always run a vehicle control (buffer with the same percentage of co-solvent but without the compound) in your experiments to account for any effects of the co-solvent itself.

Tier 3: Advanced Solubilization Techniques

When the required concentration of co-solvent is too high or if solubility issues persist, surfactants or cyclodextrins can be employed.

1. Surfactant-Mediated Solubilization

Surfactants form micelles in aqueous solution above their critical micelle concentration (CMC). The hydrophobic core of these micelles can encapsulate the 5-Chloro-2-fluoro-4-methylphenol, increasing its apparent solubility[22][23].

Experimental Protocol: Using Tween® 80

  • Prepare Surfactant Solution: Prepare a 1% (w/v) stock solution of Tween® 80 (Polysorbate 80) in your desired buffer. The CMC of Tween® 80 is approximately 0.0013-0.0015%[17][24].

  • Screen Concentrations: Prepare dilutions of the Tween® 80 stock to create buffer solutions with final concentrations of 0.01%, 0.05%, and 0.1%[5].

  • Solubility Test: Add 5-Chloro-2-fluoro-4-methylphenol to each surfactant solution and equilibrate as previously described.

  • Analyze: Quantify the dissolved compound in the supernatant after centrifugation.

Mechanism Diagram: Surfactant Solubilization

G cluster_0 Aqueous Buffer cluster_1 Buffer with Tween® 80 A Insoluble Compound B Tween® 80 Micelle A->B + Tween® 80 C Solubilized Compound B->C Encapsulation

Caption: Encapsulation of the hydrophobic compound within a surfactant micelle.

2. Cyclodextrin Inclusion Complexes

Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form "inclusion complexes" with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing solubility[25][26]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used for this purpose due to its high water solubility and low toxicity.

Experimental Protocol: Using HP-β-CD

  • Prepare Cyclodextrin Solutions: Prepare aqueous solutions of HP-β-CD in your desired buffer at various concentrations (e.g., 10 mM, 25 mM, 50 mM).

  • Complexation: Add an excess of solid 5-Chloro-2-fluoro-4-methylphenol to each HP-β-CD solution.

  • Equilibration: Agitate the mixtures for 24-48 hours at a constant temperature.

  • Analysis: Centrifuge the samples to pellet the undissolved solid. Filter the supernatant through a 0.22 µm filter (ensure the filter material does not bind your compound). Analyze the filtrate by HPLC or UV-Vis to determine the concentration of the solubilized compound. The increase in solubility should be proportional to the concentration of HP-β-CD.

Summary and Recommendations

For successful solubilization of 5-Chloro-2-fluoro-4-methylphenol, follow this prioritized strategy:

  • Primary Approach: Adjust the pH of your aqueous buffer to be at least one unit above the estimated pKa (i.e., pH ≥ 9.0). This is the most effective and cleanest method.

  • Secondary Approach: If a high pH is not feasible, introduce a minimal concentration of a co-solvent, starting with 1-5% DMSO or 5-10% ethanol.

  • Advanced Approach: For challenging applications requiring high concentrations or minimal organic solvent, explore the use of surfactants like Tween® 80 (starting at 0.05-0.1%) or cyclodextrins like HP-β-CD (starting at 10-50 mM).

By systematically applying these principles and protocols, you can overcome the inherent solubility challenges of 5-Chloro-2-fluoro-4-methylphenol and achieve reliable results in your research.

References

  • De Morais, P., et al. (2014). Stability of chlorophenols and their acetylated derivatives in water: sample storage procedures. Journal of AOAC International, 97(1), 179-82. Available at: [Link]

  • Rocha-Parra, D., et al. (2020). Stability of Phenolic Compounds in Grape Stem Extracts. Molecules, 25(16), 3605. Available at: [Link]

  • Environment Agency. (2007). Proposed EQS for Water Framework Directive Annex VIII substances: 2,4-dichlorophenol. Environment Agency.
  • Cai, Z., et al. (2022). Degradation and Detoxification of Chlorophenols with Different Structure by LAC-4 Laccase Purified from White-Rot Fungus Ganoderma lucidum. International Journal of Molecular Sciences, 23(13), 7306. Available at: [Link]

  • PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. PharmaGuru. Available at: [Link]

  • Public Services and Procurement Canada. (n.d.). Fact sheet: 2,4-dichlorophenol. Government of Canada. Available at: [Link]

  • Ali, A., et al. (2018). Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts. Molecules, 23(4), 884.
  • Zhang, R., et al. (2018).
  • Pharmapproach. (2025, March 31). 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. Pharmapproach. Available at: [Link]

  • Kumar, L., et al. (2015). Determination of Saturated Solubility of Naproxen using UV Visible Spectrophotometer. Research Journal of Pharmacy and Technology, 8(6), 735-738. Available at: [Link]

  • Derle, D.V., et al. (2014). Determination of Saturated Solubility of Propranololusing UV Visible Spectrophotometer. Scholars Research Library, 6(5), 182-185. Available at: [Link]

  • Yalkowsky, S. H., & Roseman, T. J. (1981). Solubilization of drugs by cosolvents. In Techniques of Solubilization of Drugs (pp. 91-134). Marcel Dekker.
  • Smith, O. (2020). A Study into the Enhancement of Solubility through Surfactants using Chromatography and Calorimetry. University of Huddersfield Repository. Available at: [Link]

  • Wang, L., et al. (2012). HPLC Determination of Chlorophenols in Water with Separation by Ionic Liquids [Bmim]BF4 Aqueous Two-phase Solvent Sublation. Asian Journal of Chemistry, 24(12), 5641-5645.
  • NextGenRnD Solution. Soluble, hydroxypropyl-etherified, β-cyclodextrin (HPβCD) for the removal of phenol group compounds. Available at: [Link]

  • Inam-ul-Haque, & Khan, A. (2006). Chromatographic Determination of Chlorophenols. Journal of the Chemical Society of Pakistan, 28(2), 198-203.
  • Kumar, A., & Sharma, S. (2013). Micellar Properties of Tween – 80 in Aqueous Solutions of Poly (Ethylene) Glycols: An Ultra Sonic Study. Der Pharma Chemica, 5(5), 138-144.
  • Apley, M., et al. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 22(2), 48-52. Available at: [Link]

  • Jafar, M., et al. (2018). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 8(6), 8-17. Available at: [Link]

  • Salgado, A. M., & Vargas-Hernández, C. (2014). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. American Journal of Analytical Chemistry, 5, 1290-1298. Available at: [Link]

  • BioAssay Systems. Shake Flask Method Summary. Available at: [Link]

  • Alshehri, S., et al. (2022). Solubility and Dissolution Enhancement of Dexibuprofen with Hydroxypropylbetacyclodextrin (HPβCD) and Poloxamers (188/407) Inclusion Complexes: Preparation and In Vitro Characterization. Polymers, 14(3), 567. Available at: [Link]

  • PubChemLite. 5-chloro-2-fluoro-4-methylphenol (C7H6ClFO). Available at: [Link]

  • Lee, S. H., et al. (2014). Synthesis and Characterization of Phenolic Acid/Hydroxypropyl-β-Cyclodextrin Inclusion Complexes. Journal of the Korean Society for Applied Biological Chemistry, 57(4), 455-461. Available at: [Link]

  • Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of Pharmaceutical Sciences, 85(10), 1017-1025.
  • Aktaş, A. H., et al. (2006). Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. Acta Chimica Slovenica, 53, 214-218.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 8449, 2,4-Dichlorophenol. Retrieved from [Link]

  • Berkhout, J. H., & Ram, H. N. (2019). Recent Advancements in Spectrophotometric pKa Determinations: A Review. Indian Journal of Pharmaceutical Education and Research, 53(4s), s533-s539. Available at: [Link]

  • Chemistry Stack Exchange. (2019, November 13). pKa of phenols using UV-Vis spectroscopy. Retrieved from [Link]

  • Wang, X., et al. (2018). The hydroxypropyl–β-cyclodextrin complexation of toltrazuril for enhancing bioavailability. Drug Design, Development and Therapy, 12, 647-654. Available at: [Link]

  • Shimpi, S., et al. (2005). Methods to enhance the complexation efficiency of cyclodextrins. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 60(3), 163-168.
  • Ashenhurst, J. (2010, April 14). Measure of solubility. ResearchGate. Available at: [Link]

  • ResearchGate. (2025, August 10). Effects of pH on the Aqueous Solubility of Selected Chlorinated Phenols. Retrieved from [Link]

  • gChem. DMSO. Available at: [Link]

  • Chromatography Forum. (2009, August 19). how can i test the solubility in hplc please ?. Retrieved from [Link]

  • LibreTexts Chemistry. (2023, November 27). 17.2 Properties of Alcohols and Phenols. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Infrared (IR) spectroscopy peaks for phenol O-H and aryl C-F bonds

Executive Summary In drug discovery and materials science, fluorinated phenols serve as critical pharmacophores and building blocks. Their characterization via Infrared (IR) spectroscopy presents a unique dichotomy: the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug discovery and materials science, fluorinated phenols serve as critical pharmacophores and building blocks. Their characterization via Infrared (IR) spectroscopy presents a unique dichotomy: the Phenol O-H stretch is environmentally sensitive and broad, while the Aryl C-F stretch is structurally rigid and intense.

This guide compares the performance of Attenuated Total Reflectance (ATR) against Transmission (KBr/Liquid Cell) modes for resolving these specific bonds. It provides a self-validating experimental protocol designed to distinguish the subtle hydrogen-bonding networks of phenols from the "fingerprint" dominance of C-F bonds.

Part 1: Mechanistic Behavior of Target Bonds

To accurately interpret spectral data, one must understand the physical causality governing the vibration frequencies of these bonds.

1. Phenol O-H: The Environmental Sensor

The O-H stretch is governed by Hooke’s Law, where frequency (


) is proportional to the square root of the bond force constant (

).
  • Free O-H (

    
    ):  In dilute non-polar solvents, the O-H bond is stiff (high 
    
    
    
    ), resulting in a sharp, high-frequency peak.
  • H-Bonded O-H (

    
    ):  Hydrogen bonding weakens the O-H covalent bond (lowering 
    
    
    
    ), causing a massive redshift and peak broadening.
    • Intermolecular: Concentration-dependent.

    • Intramolecular:[1][2] Concentration-independent (critical for ortho-substituted drug candidates).

2. Aryl C-F: The Dipole Powerhouse

The C-F bond is one of the strongest single bonds in organic chemistry.

  • Frequency (

    
    ):  Due to the high electronegativity of Fluorine, the C-F stretch induces a massive change in dipole moment.
    
  • Intensity: This results in absorption bands that are often the strongest in the entire spectrum, frequently masking the C-O stretch (

    
    ) typical of phenols.
    
Part 2: Comparative Analysis of Sampling Modes

The choice between ATR and Transmission is not merely operational; it fundamentally alters the spectral data for these specific functional groups.

Table 1: Performance Matrix (ATR vs. Transmission)
FeatureATR (Attenuated Total Reflectance) Transmission (KBr Pellet / Nujol)
Phenol O-H Resolution Medium. Surface moisture is minimized, but the short pathlength reduces sensitivity for weak "free" O-H bands.High. Long pathlength allows detection of trace "free" O-H. Risk: KBr is hygroscopic; water moisture (

) can obscure the phenol peak.
Aryl C-F Quantification Excellent. The high intensity of C-F bonds prevents detector saturation, which is common in transmission mode.Low to Medium. Strong C-F bands often "bottom out" (0% T) due to pathlength, making quantitative analysis impossible without extreme dilution.
Spectral Fidelity Wavenumber Dependent. Penetration depth (

) increases at lower wavenumbers. C-F peaks (

) appear relatively stronger than O-H peaks (

).
Uniform. Absorbance follows Beer-Lambert law linearly across the range. Best for comparing against legacy spectral libraries.
Sample Recovery Non-Destructive. Sample can be recovered pure.Destructive. Sample is ground with KBr or mixed with oil.
Decision Logic for Researchers

Use the following logic flow to determine the correct assignment of O-H bonding states, a critical step before choosing your sampling mode for final data collection.

OH_Assignment_Logic Start START: O-H Peak Analysis PeakType Observe Peak Shape (3200-3650 cm-1) Start->PeakType Sharp Sharp Peak (>3600 cm-1) PeakType->Sharp High Freq Broad Broad Peak (3200-3550 cm-1) PeakType->Broad Low Freq Result_Free Assignment: Free (Non-bonded) O-H Sharp->Result_Free Dilution Perform Dilution Test (in CCl4 or CHCl3) Broad->Dilution Shift Peak Shifts/Narrows? Dilution->Shift Result_Inter Assignment: Intermolecular H-Bonding (Aggregates) Shift->Result_Inter Yes (Shift to >3600) Result_Intra Assignment: Intramolecular H-Bonding (Structural Feature) Shift->Result_Intra No (Remains Broad)

Figure 1: Decision logic for distinguishing intermolecular vs. intramolecular hydrogen bonding in phenols.

Part 3: Self-Validating Experimental Protocol

This protocol ensures data integrity by incorporating "checkpoints" that validate the system before data acquisition.

Phase 1: System Validation (The "Blank" Check)
  • Clean the Crystal/Window: Use Isopropanol. Ensure no residue remains.

  • Run Background: Collect 32 scans.

    • Validation Criteria: The background energy curve must be smooth. Any peaks in the

      
       region indicate moisture on the detector/crystal; purge with dry 
      
      
      
      if observed.
Phase 2: Sample Preparation & Acquisition (ATR Focus)

Rationale: ATR is selected for Fluorophenols to avoid KBr moisture interference and manage the high intensity of C-F bands.

  • Sample Deposition:

    • Solids: Place 2-5 mg of sample on the Diamond/ZnSe crystal. Apply high pressure (clamp) to ensure contact.

    • Liquids: Cover the crystal face completely.

  • Parameter Setup:

    • Resolution:

      
       (Standard) or 
      
      
      
      (if resolving fine splitting in C-F bands).
    • Scans: 64 (to improve Signal-to-Noise ratio for the O-H region).

  • Acquisition:

    • Monitor the Preview Mode before final collection.

    • Validation Criteria: The strongest C-F band (

      
      ) must NOT exceed 1.5 Absorbance units (or <5% Transmittance). If it does, the detector is non-linear; use a spacer or switch to a single-bounce ATR.
      
Phase 3: Data Interpretation Workflow

Workflow Sample Fluorinated Phenol Sample Check_OH Check 3200-3600 cm-1 (O-H Region) Sample->Check_OH Check_CF Check 1000-1400 cm-1 (Fingerprint) Sample->Check_CF Decision_OH Is O-H visible? Check_OH->Decision_OH Decision_CF Distinguish C-F vs C-O Check_CF->Decision_CF Action_Dry Action: Dry Sample (Remove water interference) Decision_OH->Action_Dry No / Obscured Action_Assign Assign Strongest Band as C-F Stretch Decision_CF->Action_Assign Intensity > 90% Action_CO Assign 2nd Strongest as Phenol C-O (~1230) Action_Assign->Action_CO Look for shoulder

Figure 2: Analytical workflow for assigning competing bands in fluorophenols.

Part 4: Data Interpretation & Troubleshooting
Distinguishing C-F from C-O

A common challenge in fluorophenols is the overlap between the Aryl C-F stretch and the Phenolic C-O stretch.

  • C-F Stretch (

    
    ):  Typically appears as the strongest  band in the spectrum. In poly-fluorinated compounds, this splits into multiple intense bands (asymmetric/symmetric).
    
  • Phenol C-O Stretch (

    
    ):  Strong, but usually less intense than C-F.
    
  • Differentiation Strategy: Look for the "Super-Band." If a band in this region is significantly more intense than the aromatic C=C ring stretch (

    
    ), it is primarily C-F character.
    
The "ATR Correction" Trap

Because ATR penetration depth is wavelength-dependent (


), peaks at lower wavenumbers (C-F region) appear artificially stronger than high-wavenumber peaks (O-H region) compared to transmission spectra.
  • Protocol: When comparing your ATR data to a library (usually transmission-based), apply the "ATR Correction" algorithm found in your FTIR software. This normalizes peak intensities to match transmission geometry.

References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[3] (Standard text for O-H and C-F assignments).

  • NIST Chemistry WebBook. Infrared Spectra of Phenol. National Institute of Standards and Technology. Available at: [Link]

  • Specac Application Notes. ATR vs Transmission Spectroscopy. Available at: [Link]

  • LibreTexts Chemistry. Infrared Spectroscopy Absorption Table. Available at: [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. Wiley.[3] (Detailed discussion on C-F bond intensity).

Sources

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